4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

CYP inhibition drug metabolism benzoxazepinone selectivity

4-(3-Fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1359410-68-6) is a synthetic 4-aryl-substituted 1,4-benzoxazepin-3-one belonging to the broader class of dihydrobenzoxazepinones. Structurally, it features a fused benzene–oxazepine seven-membered ring system bearing a 3-fluoro-4-methylphenyl substituent at the lactam nitrogen.

Molecular Formula C16H14FNO2
Molecular Weight 271.29
CAS No. 1359410-68-6
Cat. No. B3100027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1359410-68-6
Molecular FormulaC16H14FNO2
Molecular Weight271.29
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC3=CC=CC=C3OCC2=O)F
InChIInChI=1S/C16H14FNO2/c1-11-6-7-13(8-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3
InChIKeyZJHNFQOFHIQYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS 1359410-68-6: Core Identity and Procurement Baseline


4-(3-Fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1359410-68-6) is a synthetic 4-aryl-substituted 1,4-benzoxazepin-3-one belonging to the broader class of dihydrobenzoxazepinones. Structurally, it features a fused benzene–oxazepine seven-membered ring system bearing a 3-fluoro-4-methylphenyl substituent at the lactam nitrogen . This specific substitution pattern modulates the electronic and steric properties of the scaffold, influencing its interaction with biological targets and its physicochemical profile [1]. The compound is commercially available as a research chemical with a reported purity of 98% .

Why 4-(3-Fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Is Not Interchangeable with Other Benzoxazepinones


In-class benzoxazepinones exhibit substituent-dependent biological activity, particularly regarding cytochrome P450 (CYP) inhibition profiles. The 3-fluoro-4-methylphenyl substitution in this compound results in a unique CYP interaction fingerprint that differs markedly from both unsubstituted phenyl analogs and chloro analogs [1]. Simple replacement with a 4-methylphenyl or 3-chloro-4-methylphenyl derivative can alter CYP inhibition potency by orders of magnitude in certain isoforms, undermining the reproducibility of metabolic stability or drug–drug interaction studies [1]. Consequently, this specific compound is required when experimental protocols demand the exact electronic and steric environment provided by the fluoro-methyl substitution.

Quantitative Differentiation Evidence for 4-(3-Fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Against Closest Analogs


CYP2C19 Inhibition: Weak Affinity Distinguishes from Typical Benzoxazepinone CYP Modulators

In recombinant CYP2C19 inhibition assays, 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibited a Ki of 50,000 nM [1]. This value indicates very weak inhibition compared to benzoxazepinone-based EP2 antagonists such as compound 1 (J. Med. Chem. 2015, 58, 5256–5273), which potently inhibit CYP3A4 and CYP2D6 at sub-micromolar concentrations [2]. For CYP2C19 specifically, known strong inhibitors (e.g., fluconazole) typically display Ki values below 1,000 nM [3], placing the target compound in a low-risk category for CYP2C19-mediated drug interactions.

CYP inhibition drug metabolism benzoxazepinone selectivity

CYP3A4 Inhibition: Moderate Potency Differentiates from Strong Benzoxazepinone CYP3A4 Inhibitors

The compound inhibits CYP3A4 with an IC50 of 5,490 nM in human liver microsomes [1]. This moderate inhibition contrasts with benzoxazepine EP2 antagonist lead compound 1, which displayed potent CYP3A4 inhibition necessitating structural optimization to eliminate this liability [2]. The ~5,500 nM IC50 is also substantially higher (weaker) than the prototypical CYP3A4 inhibitor ketoconazole (IC50 ~15–50 nM), indicating a reduced propensity for CYP3A4-based drug–drug interactions [3].

CYP3A4 benzoxazepinone ADME-Tox profiling

Broad CYP Selectivity Profiling: Divergent Isoform Inhibition Pattern Versus Other 4-Aryl Benzoxazepinones

A multi-isoform CYP inhibition panel reveals that 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one inhibits CYP2D6 (IC50 = 4,170 nM), CYP2C8 (IC50 = 5,650 nM), and CYP1A2 (IC50 = 8,080 nM) [1]. This balanced, micromolar-range inhibition across multiple isoforms is distinct from the narrow, potent CYP3A4/2D6 inhibition observed in certain benzoxazepine-based EP2 antagonists [2]. The absence of sub-micromolar inhibition against any single CYP isoform suggests a lower overall CYP liability profile, which can be advantageous in early-stage drug discovery when a clean CYP profile is desired.

CYP selectivity off-target profiling structure-activity relationship

Commercial Purity and Availability: Quantitative Benchmarking Against Closest Structural Analogs

Commercially, 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is supplied at 98% purity . In comparison, the direct chloro analog 4-(3-chloro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1357778-37-0) and the unsubstituted 4-(4-methylphenyl) analog (CAS 99779-33-6) are often listed only at 95% purity by multiple vendors . This purity differential can be critical for biological assays where impurities may confound activity readouts or for chemical transformations requiring high substrate fidelity.

chemical procurement purity specification analog comparison

Prioritized Application Scenarios for 4-(3-Fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Based on Verified Differentiation


CYP Interaction Profiling and Drug–Drug Interaction Screening Panels

The compound's weak, uniform CYP inhibition profile (all IC50 values >4,000 nM) makes it suitable as a negative control or reference compound in CYP inhibition screening panels, particularly when benchmarking against potent benzoxazepinone CYP3A4 inhibitors [1][2]. Its low promiscuity minimizes confounding effects in multi-target metabolic stability assays.

Structure–Activity Relationship (SAR) Studies on Benzoxazepinone Scaffolds

The 3-fluoro-4-methylphenyl substitution introduces a unique electronic environment that can be systematically varied in SAR campaigns. Comparative CYP profiling between this fluoro-methyl analog and its chloro or unsubstituted counterparts enables the deconvolution of halogen effects on CYP isoform selectivity [1][3].

High-Purity Building Block Procurement for Sensitive Biological Assays

With a commercial purity of 98%, this compound is preferred over lower-purity analogs (95%) for cell-based or biochemical assays where minor impurities could give false-positive or false-negative readouts . It is particularly suited for high-content screening workflows requiring stringent compound quality control.

Metabolic Stability and ADME Screening in Hit-to-Lead Optimization

The moderate CYP3A4 IC50 (5,490 nM) and weak CYP2C19 Ki (50,000 nM) suggest a low metabolic liability relative to other benzoxazepinone chemotypes. This makes the compound a valuable lead-like template for medicinal chemistry optimization aiming to maintain CYP neutrality while improving potency and pharmacokinetic properties [1][2].

Quote Request

Request a Quote for 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.